molecular formula C17H19N5OS B2837800 (1-methyl-1H-pyrazol-3-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 1171243-49-4

(1-methyl-1H-pyrazol-3-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B2837800
CAS No.: 1171243-49-4
M. Wt: 341.43
InChI Key: RGZCNYMXHOMYKE-UHFFFAOYSA-N
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Description

The compound "(1-methyl-1H-pyrazol-3-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone" features a pyrazole core substituted with a methyl group at the 1-position, connected via a methanone bridge to a piperazine ring. The piperazine is further functionalized with a 4-methylbenzo[d]thiazol-2-yl group. This hybrid structure combines pharmacophores known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Properties

IUPAC Name

[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1-methylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5OS/c1-12-4-3-5-14-15(12)18-17(24-14)22-10-8-21(9-11-22)16(23)13-6-7-20(2)19-13/h3-7H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGZCNYMXHOMYKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=NN(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole and thiazole rings, followed by their combination with the piperazine ring. One common synthetic route is as follows:

  • Synthesis of 1-methyl-1H-pyrazol-3-yl: : This can be achieved by reacting hydrazine with a suitable β-diketone under acidic conditions.

  • Synthesis of 4-methylbenzo[d]thiazol-2-yl: : This involves the cyclization of 2-aminothiazole derivatives with appropriate methylating agents.

  • Coupling Reaction: : The pyrazole and thiazole derivatives are then coupled using a piperazine linker. This step often requires the use of coupling reagents such as carbodiimides or coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO4) in an acidic medium.

  • Reduction: : Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: : Sodium hydride (NaH) in an aprotic solvent.

Major Products Formed

  • Oxidation: : Formation of carboxylic acids or ketones.

  • Reduction: : Formation of alcohols or amines.

  • Substitution: : Formation of substituted pyrazoles or thiazoles.

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity
Research indicates that compounds containing thiazole and piperazine moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound demonstrate moderate to good activity against various bacterial strains, including E. coli and S. aureus.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
5eE. coli12 µg/mL
5kS. aureus10 µg/mL
5gP. aeruginosa15 µg/mL

These results suggest that the presence of the benzothiazole and piperazine structures enhances the antimicrobial efficacy of the compounds .

Anticonvulsant Activity
The compound's structure is also linked to anticonvulsant properties, which have been explored in various studies. For example, thiazole derivatives have been reported to exhibit anticonvulsant effects in animal models, indicating potential therapeutic applications for seizure disorders .

Antitumor Activity

The compound has shown promise in cancer research as well. Studies on similar pyrazole and thiazole derivatives have indicated their ability to induce apoptosis in cancer cells through mechanisms such as tubulin polymerization inhibition and activation of pro-apoptotic pathways.

Case Study: Cytotoxicity Against Cancer Cell Lines
In a study involving substituted pyrazole derivatives, one compound demonstrated significant cytotoxicity with an IC50 value of 0.99 μM against the BT-474 breast cancer cell line. This suggests that modifications to the core structure can enhance antitumor activity .

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways involved. For instance, if used as a pharmaceutical, it may interact with specific receptors or enzymes in the body, leading to therapeutic effects. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

a. Pyrazole-Benzothiazole Hybrids
  • Compound 6: 2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole () Structural Differences: Contains a dihydropyrazole (pyrazoline) linked to benzothiazole via a thiazole ring. Substituents include methoxyphenyl and methyl groups. Synthesis: Formed via condensation of hydrazine derivatives with enones. Relevance: Highlights the role of aromatic substituents in modulating crystallinity and biological activity.
b. Benzothiazole-Dihydropyrazolone Derivatives
  • Compound from : 4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one
    • Structural Differences : Features a dihydropyrazolone core connected to benzothiazole. Substituents include allyl and phenyl groups.
    • Relevance : Demonstrates the impact of ring saturation (dihydropyrazole vs. pyrazole) on stability and reactivity.
c. Thienothiophene-Pyrazole Hybrids
  • Compound 7b (): Contains pyrazole linked to thieno[2,3-b]thiophene via methanone bridges. Key Data: High melting point (>300°C), IR C=O stretch at 1720 cm⁻¹, and NMR signals for NH₂ (δ 4.92) and aromatic protons. Relevance: Suggests that fused heterocyclic systems enhance thermal stability.

Physicochemical and Spectroscopic Properties

Table 1: Comparative Analysis of Key Properties
Compound Molecular Weight Key Substituents Melting Point (°C) IR C=O Stretch (cm⁻¹) Notable NMR Signals (δ)
Target Compound ~424.5* 1-Me-pyrazole, 4-Me-benzothiazole N/A ~1700–1720 (predicted) Piperazine CH₂: ~2.5–3.5 (predicted)
2-[5-(4-Methoxyphenyl)-... () 413.49 4-MeO-phenyl, 6-Me-benzothiazole Not reported Not reported Aromatic H: ~7.3–7.6
Compound 7b () 538.64 Bis-pyrazole, thienothiophene >300 1720 NH₂: 4.92; CH₃: 2.22
Compound 13a () ~350 (estimated) Allylpiperazine, tetrazole Not reported Not reported Allyl CH₂: ~3.5–5.0

*Estimated based on molecular formula.

Crystallographic and Noncovalent Interactions

  • Crystal Packing : Compounds in and exhibit halogen bonding and π-π stacking, critical for stability. The target compound’s methylbenzothiazole group may enhance hydrophobic interactions.
  • DFT Analysis : Studies on similar molecules () reveal that substituents like methoxy groups influence electron distribution and binding affinity.

Biological Activity

The compound (1-methyl-1H-pyrazol-3-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone , also known by its CAS number 1020489-68-2, is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C17H18ClN5OSC_{17}H_{18}ClN_{5}OS with a molecular weight of 375.9 g/mol. The structure features a pyrazole ring linked to a piperazine moiety, which is further substituted with a benzo[d]thiazole group. This structural complexity is believed to contribute to its diverse biological activities.

PropertyValue
Molecular FormulaC₁₇H₁₈ClN₅OS
Molecular Weight375.9 g/mol
CAS Number1020489-68-2

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including those similar to the compound . For instance, compounds containing thiazole moieties have shown significant cytotoxic effects against various cancer cell lines. In vitro studies indicated that thiazole derivatives can induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of Bcl-2 proteins and activation of caspases .

Case Study:
A study evaluating similar thiazole-based compounds found that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin against Jurkat and HT-29 cell lines. The presence of electron-donating groups on the phenyl ring was crucial for enhancing cytotoxicity .

Antimicrobial Activity

Thiazole-containing compounds have also been investigated for their antimicrobial properties. The presence of the thiazole ring in various derivatives has been associated with increased antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, a related study demonstrated that thiazole derivatives displayed minimum inhibitory concentrations (MIC) as low as 31.25 µg/mL against tested pathogens .

Table: Antimicrobial Activity of Thiazole Derivatives

Compound IDMIC (µg/mL)Bacterial Strain
Compound 131.25Staphylococcus aureus
Compound 262.50Escherichia coli
Compound 315.00Pseudomonas aeruginosa

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the pyrazole and thiazole rings significantly affect biological activity. For instance, the introduction of substituents such as methyl or chloro groups on the thiazole ring enhances both anticancer and antimicrobial activities. The piperazine moiety also plays a critical role in improving solubility and bioavailability .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the interaction of this compound with various biological targets. These studies suggest that the compound binds effectively to proteins involved in cancer cell proliferation and survival pathways, indicating its potential as a therapeutic agent .

Q & A

Basic Synthesis and Characterization

Q: What are the key challenges in synthesizing this compound, and how can its purity be optimized? A:

  • Synthesis Challenges : The compound’s hybrid structure (pyrazole + benzo[d]thiazole-piperazine) requires multi-step coupling reactions. For example, condensation of the pyrazole-carboxylic acid derivative with a piperazine intermediate often requires catalysts like EDCI/HOBt for amide bond formation .
  • Purity Optimization : Use preparative HPLC with a C18 column and gradient elution (e.g., 0.1% TFA in water/acetonitrile). Monitor by LC-MS (ESI+) to confirm molecular ion peaks (expected [M+H]+ ~423 Da). Recrystallization in ethanol/dichloromethane (1:3) improves crystallinity .

Advanced Structural Confirmation

Q: How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) be resolved for this compound? A:

  • NMR Discrepancies : Assign signals using 2D NMR (COSY, HSQC, HMBC). For example, the benzo[d]thiazole proton (δ 7.8–8.2 ppm) may overlap with pyrazole signals; deuterated DMSO-d6 enhances resolution .
  • X-Ray Validation : Compare experimental crystal parameters (e.g., monoclinic P21/c space group) with DFT-optimized structures. Discrepancies in bond angles >2° may indicate conformational flexibility in the piperazine ring .

Biological Activity Profiling

Q: What methodological strategies are recommended for evaluating its bioactivity against kinase targets? A:

  • In Silico Screening : Perform molecular docking (AutoDock Vina) against kinases (e.g., EGFR, JAK2) using the benzo[d]thiazole moiety as a hinge-binding motif. Validate with MD simulations (100 ns) to assess binding stability .
  • In Vitro Assays : Use a fluorescence polarization assay (e.g., ADP-Glo™ Kinase Assay) at 10 µM compound concentration. IC50 values <1 µM suggest strong inhibition .

Stability and Reactivity

Q: How does pH influence the compound’s stability in aqueous buffers, and what degradation products are observed? A:

  • pH-Dependent Stability :

    pHHalf-life (h)Major Degradation Product
    2.04.2Hydrolyzed pyrazole-carboxylic acid
    7.448.0Stable
    9.012.5Oxidized benzo[d]thiazole sulfoxide
    • Analytical Methods : UPLC-PDA at 254 nm with a BEH C18 column (1.7 µm). MS/MS identifies sulfoxide (m/z 439) and carboxylic acid (m/z 385) fragments .

Structure-Activity Relationship (SAR) Studies

Q: Which structural modifications enhance selectivity for CNS targets (e.g., 5-HT receptors)? A:

  • Piperazine Modifications : Introducing a 4-fluorophenyl group on piperazine (logP ~3.2) improves blood-brain barrier permeability (PAMPA-BBB assay). Replace methyl on benzo[d]thiazole with methoxy to reduce CYP450 inhibition .

  • SAR Table :

    ModificationTarget Affinity (Ki, nM)Selectivity Ratio (5-HT2A/D2)
    Parent Compound5-HT2A: 12 ± 2; D2: 85 ± 107.1
    4-Fluoro-piperazine5-HT2A: 8 ± 1; D2: 120 ± 1515.0
    Benzo[d]thiazole-OCH35-HT2A: 6 ± 1; D2: 200 ± 2033.3

Handling Data Contradictions in Biological Assays

Q: How should researchers address inconsistent IC50 values across cell lines (e.g., HepG2 vs. HEK293)? A:

  • Experimental Design :
    • Use a minimum of 3 biological replicates with internal controls (e.g., staurosporine for apoptosis).
    • Normalize data to cell viability (MTT assay) and ATP levels (CellTiter-Glo®) .
  • Statistical Analysis : Apply ANOVA with post-hoc Tukey test. Variability >20% may indicate off-target effects; validate via siRNA knockdown of suspected targets (e.g., AKT1) .

Advanced Analytical Techniques

Q: What hyphenated techniques are optimal for quantifying trace impurities in bulk samples? A:

  • LC-MS/MS : Use a Q-TOF system (Agilent 6545) in MS² mode with collision energy 25–35 eV. Detect impurities <0.1% (e.g., unreacted piperazine precursor, m/z 207).
  • GC-MS Headspace : Identify volatile degradation products (e.g., methylamine) with a DB-5MS column (30 m × 0.25 mm) .

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